4-(2,4-Dimethoxybenzoyl)quinoline

Descripción general

Descripción

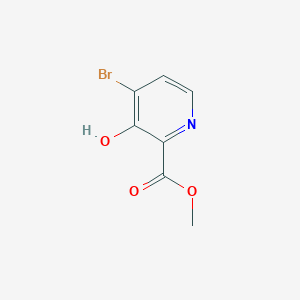

“4-(2,4-Dimethoxybenzoyl)quinoline” is a chemical compound with the molecular formula C18H15NO3 . It is a derivative of quinoline, a class of organic compounds known for their various applications in medicinal and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest for many chemists. Various methods have been developed over the years, including name reactions such as Skraup, Doebner–von Miller, Friedlander, Ptzinger, Conrad–Limpach, and Combes syntheses . A recent paper highlights 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives .Molecular Structure Analysis

The molecular structure of “4-(2,4-Dimethoxybenzoyl)quinoline” consists of a quinoline core with a 2,4-dimethoxybenzoyl group attached . Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions. For instance, a recent review article discusses green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives . These include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Aplicaciones Científicas De Investigación

Fluorescent Properties for Biomolecular Linking : 2-Amino substituted derivatives of 6,7-dimethoxy-4-trifluoromethyl-quinolines exhibit highly fluorescent properties. These molecules can be linked to biomolecules and biopolymers, making them useful in biochemical studies. They show pH-independent properties and large Stokes shifts, although with a low quantum yield (Stadlbauer et al., 2009).

Synthesis of Novel Derivatives : A novel synthesis method for 9,10-dimethoxybenzo[6,7]oxepino[3,4-b]quinolin13(6H)-one and its derivatives has been developed. This method involves intramolecular Friedel-Crafts acylation reactions, offering good yields and environmentally friendly processes, which are beneficial for creating quinoline-based azaheterocycle libraries (Yang et al., 2013).

Anti-tubercular Activity : Certain 4-anilinoquinolines and 4-anilinoquinazolines, including 6,7-dimethoxy derivatives, have been identified as novel inhibitors of Mycobacterium tuberculosis (Mtb). These compounds have high potency and key structural features essential for Mtb inhibition, highlighting their potential in developing anti-tuberculosis drugs (Asquith et al., 2019).

Cytotoxic Activity in Cancer Research : Carboxamide derivatives of benzo[b][1,6]naphthyridines, related to 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, have shown potent cytotoxic activities against various cancer cell lines. This suggests their potential use in cancer therapy (Deady et al., 2003).

Anthelmintic Properties : Arylquinolines with substituents in positions 5-8, including 2,4-dimethoxy derivatives, have been found to possess significant anthelmintic properties against drug-resistant nematodes. This offers a new approach to combating parasitic infections in livestock (Rossiter et al., 2005).

Inhibitors of PDGF Receptor Autophosphorylation : Quinoline and quinazoline derivatives, including 6,7-dimethoxy-4-quinolyl, have been investigated as inhibitors of the platelet-derived growth factor (PDGF) receptor autophosphorylation. This research highlights their potential as therapeutic agents for restenosis treatment (Furuta et al., 2006).

Near-Infrared-Emitting Heteroleptic Iridium Complexes : Heteroleptic cationic iridium complexes derived from benzo[g]quinoxaline, which include 6-methoxy derivatives, have been synthesized for in vitro theranostic photodynamic therapy applications. These complexes exhibit near-infrared emission, making them potential agents for cancer therapy (Wang et al., 2017).

Safety And Hazards

While specific safety and hazard information for “4-(2,4-Dimethoxybenzoyl)quinoline” was not found in the search results, it’s important to note that safety data sheets for related compounds, such as quinoline, indicate that these compounds may be toxic if swallowed or in contact with skin, and may cause skin and eye irritation .

Direcciones Futuras

The development of synthetic methods for making quinoline derivatives continuously attracts the interest of organic and medicinal chemists . This suggests that future research may continue to explore new synthesis methods and potential applications for “4-(2,4-Dimethoxybenzoyl)quinoline” and related compounds.

Propiedades

IUPAC Name |

(2,4-dimethoxyphenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-12-7-8-15(17(11-12)22-2)18(20)14-9-10-19-16-6-4-3-5-13(14)16/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBVSALULYQQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dimethoxybenzoyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopropyl-5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1433531.png)

![3-Chloro-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B1433535.png)

![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433536.png)

![7-Oxospiro[3.5]nonane-2-carboxylic acid](/img/structure/B1433544.png)

![[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol](/img/structure/B1433545.png)

![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride](/img/structure/B1433546.png)

![[4-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B1433550.png)

![2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B1433553.png)